Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide is a chemical compound that belongs to the class of organophosphorus compounds It features a piperidine ring, a phenyl group, and a phosphonium iodide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide typically involves the reaction of diphenylphosphine with 4-(piperidin-1-yl)phenyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as palladium. The reaction mixture is heated to a specific temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The phosphonium moiety plays a crucial role in its activity, facilitating interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: Lacks the piperidine and phenyl groups.
Piperidine derivatives: Do not contain the phosphonium iodide moiety.
Phosphonium salts: May have different substituents and structural variations.
Uniqueness
Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide is unique due to its combination of a piperidine ring, phenyl group, and phosphonium iodide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61564-30-5 |
---|---|
Molekularformel |
C24H27INP |
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
methyl-diphenyl-(4-piperidin-1-ylphenyl)phosphanium;iodide |
InChI |
InChI=1S/C24H27NP.HI/c1-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-17-15-21(16-18-24)25-19-9-4-10-20-25;/h2-3,5-8,11-18H,4,9-10,19-20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZJEXWAMLNUGHTD-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)N4CCCCC4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.